3β-Hydroxyandrost-4-ene-6,17-dione as a Potent Aromatase Inhibitor Scaffold: Comparative IC50 Data vs. 4-Hydroxyandrostenedione
The 3-deoxy derivative (VII) of 3β-hydroxyandrost-4-ene-6,17-dione, which retains the core scaffold with modifications at the 3-position, exhibited potent aromatase inhibition with an IC50 of 3.3 μM, comparable to the clinically relevant comparator 4-hydroxyandrostenedione (IC50 = 1.2 μM) [1]. The parent scaffold therefore serves as a viable starting point for developing competitive aromatase inhibitors with potency within the same order of magnitude as established steroidal inhibitors .
| Evidence Dimension | Aromatase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.3 μM (3-deoxy derivative VII of target compound scaffold) |
| Comparator Or Baseline | 4-hydroxyandrostenedione (IC50 = 1.2 μM) |
| Quantified Difference | 2.75-fold difference; target derivative demonstrates comparable inhibitory activity to clinical comparator |
| Conditions | Human placental microsomes; aromatase inhibition assay |
Why This Matters
This quantitative comparability to a known clinical inhibitor validates the target compound's scaffold as a legitimate starting point for aromatase inhibitor development programs, distinguishing it from less active androstenedione derivatives.
- [1] Numazawa M, Mutsumi A, Tsuji M. 3β-hydroxyandrost-4-en-6-one derivatives as aromatase inhibitors. Steroids. 1989;54(3):299-311. PMID: 2588304. View Source
